2-Azidopropyl2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranoside
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Description
2-Azidopropyl2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranoside is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a click chemistry reagent, containing an Azide group, and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups .
Synthesis Analysis
The synthesis of similar compounds has been studied extensively. For instance, the deacylation of glucose, galactose, and mannose pentaacetates, as well as the dealkylation of 2,3,4,6-tetra-O-acetyl and 2,3,4,6-tetra-O-(3-bromo)benzoyl methyl α-D-glucopyranosides have been investigated . A computational study on the deacylation of β-D-glucose pentaacetate has also been carried out with density functional theory (B3LYP/6-31G*) .Molecular Structure Analysis
The molecular formula of this compound is C17H25N3O10 . Its average mass is 431.395 Da and its monoisotopic mass is 431.153992 Da .Chemical Reactions Analysis
The compound contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . This is a key reaction in click chemistry, a popular tool for synthetic chemists .Scientific Research Applications
Synthesis of Glycosides and Glycopeptides
2-Azidopropyl2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranoside is used in the synthesis of glycosides, glycopeptides, and oligosaccharides, serving as a precursor for the assembly of complex carbohydrate structures. For example, its derivatives have been employed in the synthesis of oligosaccharide-asparagine compounds, which are used in glycopeptide synthesis and as reference compounds in the structure elucidation of glycoproteins (Shaban & Jeanloz, 1973). Additionally, it plays a role in the creation of carbosilane dendrimers with peripheral mannose and mannobiose, illustrating its utility in synthesizing dendrimers for binding studies (Mori et al., 2005).
Antitumor Activity
Derivatives of this compound have been explored for their antitumor activities. Specific glycosyl nucleosides synthesized from this compound have shown growth inhibition of HeLa cells and hepatoma Bel-7402 cells, highlighting its potential in cancer research (Zhang et al., 2003).
Synthesis of Polyisoprenyl Phosphates
This compound has also been utilized in the synthesis of polyisoprenyl beta-D-mannopyranosyl phosphates, which are compared with alpha anomers for their chromatographic properties, spectra, and hydrolysis reactions. These studies contribute to the understanding of biochemical processes and the development of biochemical assays (Warren et al., 1975).
Oligonucleotide Conjugation
It serves as a building block for the preparation of oligodeoxyribonucleotide conjugates through click chemistry, demonstrating its versatility in nucleic acid chemistry and potential applications in therapeutic oligonucleotides and molecular biology tools (Kiviniemi et al., 2008).
Glycosylation Methods
Research involving this compound also includes the development of glycosylation methods, where it is used to synthesize complex carbohydrates and oligosaccharides relevant to bacterial cell walls and bioactive compounds. This highlights its importance in synthetic chemistry and the development of new methodologies for constructing biologically significant molecules (Koto et al., 1999).
Properties
IUPAC Name |
[3,4,5-triacetyloxy-6-(3-azidopropoxy)oxan-2-yl]methyl acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O10/c1-9(21)26-8-13-14(27-10(2)22)15(28-11(3)23)16(29-12(4)24)17(30-13)25-7-5-6-19-20-18/h13-17H,5-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJVNXSHFGLQZEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OCCCN=[N+]=[N-])OC(=O)C)OC(=O)C)OC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O10 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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